molecular formula C23H22N4O4S B2378258 ethyl 4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate CAS No. 888460-99-9

ethyl 4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate

Cat. No.: B2378258
CAS No.: 888460-99-9
M. Wt: 450.51
InChI Key: JOEBFNOEVZSCRM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrimido[5,4-b]indole scaffold, for instance, is a fused ring system that includes a pyrimidine ring attached to an indole ring . The exact conformation of the molecule would depend on the specific arrangement and orientation of these rings and other functional groups.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has shown the synthesis of various heterocyclic compounds involving compounds similar to ethyl 4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate. For example, studies have reported the preparation of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a compound with potential similarities, used in creating diverse heterocyclic systems (Elnagdi et al., 1988).

Asymmetric Synthesis in Alkaloid Preparation

In the field of asymmetric synthesis, compounds analogous to this compound have been used. An example includes the use of similar compounds for constructing chiral building blocks for enantioselective alkaloid synthesis (Hirai et al., 1992).

In Hydrogen-Bonded Supramolecular Structures

This compound and its analogs have been studied for their role in forming hydrogen-bonded supramolecular structures. Research has demonstrated the linking of molecules like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate through hydrogen bonds, suggesting similar potential for the compound (Portilla et al., 2007).

In Synthesis of Heterocyclic Systems

Further studies have explored the use of related compounds in synthesizing various heterocyclic systems. For instance, research on methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound with structural similarities, has been conducted to prepare diverse poly-functionalized tri-heterocyclic benzothiazole derivatives (Bhoi et al., 2016).

Antibacterial and Antifungal Applications

Compounds structurally related to this compound have been synthesized and evaluated for their potential antibacterial and antifungal activities (Desai et al., 2007).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound might interact with its targets and induce changes that lead to these effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways might be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malaria parasite lifecycle, cholinesterase activity, etc.

Result of Action

Based on the known biological activities of indole derivatives , it can be inferred that the compound might have potential therapeutic effects against various diseases, including viral infections, inflammation, cancer, HIV, oxidative stress-related conditions, microbial infections, tuberculosis, diabetes, malaria, and conditions related to cholinesterase activity.

Properties

IUPAC Name

ethyl 4-[[2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-3-27-21(29)20-19(16-7-5-6-8-17(16)25-20)26-23(27)32-13-18(28)24-15-11-9-14(10-12-15)22(30)31-4-2/h5-12,25H,3-4,13H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEBFNOEVZSCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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